"synthesis and characterization of 2-fluoro-4-(2-hydroxyethyl)benzoic acid"
"synthesis and characterization of 2-fluoro-4-(2-hydroxyethyl)benzoic acid"
A Strategic Technical Guide for Drug Development
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-fluoro-4-(2-hydroxyethyl)benzoic acid . This scaffold is increasingly critical in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a core motif in liquid crystal engineering. The fluorine substitution at the ortho position relative to the carboxylic acid modulates the pKa (increasing acidity) and metabolic stability, while the hydroxyethyl tail provides a versatile handle for esterification or oxidation.
The protocol outlined below prioritizes regioselectivity and scalability , utilizing a Suzuki-Miyaura cross-coupling / Hydroboration-Oxidation sequence that avoids the pitfalls of harsh reduction conditions often associated with benzoic acid derivatives.
Part 1: Retrosynthetic Analysis & Strategy
To ensure high purity and avoid inseparable isomers, we adopt a convergent strategy starting from the commercially available 4-bromo-2-fluorobenzoic acid .
Strategic Rationale:
-
Fluorine Installation: Introducing fluorine late-stage is difficult due to the stability of the C-F bond. Starting with the fluorine atom pre-installed on the aromatic ring is the most robust approach.
-
Carbon Chain Extension: The 2-hydroxyethyl group is installed via a vinyl surrogate followed by anti-Markovnikov hydration. This avoids the use of ethylene oxide (hazardous gas) or harsh reduction of carboxymethyl precursors.
-
Orthogonal Protection: The carboxylic acid is protected as a methyl ester to prevent catalyst poisoning during the cross-coupling and to allow selective functionalization of the tail.
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the conversion of the bromide handle to the hydroxyethyl tail.
Part 2: Detailed Experimental Protocols
Step 1: Esterification (Protection)
Objective: Convert 4-bromo-2-fluorobenzoic acid to methyl 4-bromo-2-fluorobenzoate to prevent catalyst inhibition in Step 2.
-
Reagents: 4-Bromo-2-fluorobenzoic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat.).
-
Protocol:
-
Dissolve 50 mmol of 4-bromo-2-fluorobenzoic acid in 100 mL of anhydrous methanol.
-
Add 1 mL of concentrated H₂SO₄ dropwise.
-
Reflux at 65°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (2x) and brine. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: >95% (White solid).
-
Step 2: Suzuki-Miyaura Vinylation
Objective: Install the two-carbon handle using a vinyl boronate.
-
Reagents: Methyl 4-bromo-2-fluorobenzoate (1.0 eq), Potassium vinyltrifluoroborate (1.2 eq) OR Vinylboronic acid pinacol ester, Pd(dppf)Cl₂·DCM (3 mol%), Cs₂CO₃ (3.0 eq).
-
Solvent: THF/H₂O (9:1).
-
Protocol:
-
Charge a reaction flask with the aryl bromide (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and Cs₂CO₃ (3.0 eq).
-
Evacuate and backfill with N₂ (3 cycles).
-
Add degassed THF/H₂O (9:1, 0.2 M concentration).
-
Add Pd(dppf)Cl₂[1]·DCM (0.03 eq).
-
Heat to 80°C for 12 hours.
-
Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water.[2] Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Key Insight: Use of the trifluoroborate salt often provides higher stability and yields compared to the free boronic acid, which can polymerize.
-
Step 3: Hydroboration-Oxidation
Objective: Convert the vinyl group to a primary alcohol (anti-Markovnikov selectivity).
-
Reagents: 9-BBN (0.5 M in THF, 1.5 eq), NaOH (3M), H₂O₂ (30%).
-
Protocol:
-
Dissolve Methyl 2-fluoro-4-vinylbenzoate in anhydrous THF under N₂ at 0°C.
-
Add 9-BBN solution dropwise. Allow to warm to RT and stir for 4 hours.
-
Oxidation: Cool back to 0°C. Carefully add 3M NaOH (3.0 eq) followed by dropwise addition of H₂O₂ (3.0 eq). Caution: Exothermic.
-
Stir for 1 hour at RT.
-
Workup: Extract with EtOAc. Wash with Na₂S₂O₃ (to quench peroxide) and brine.
-
Purification: Flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).
-
Critical Control Point: Do not use BH₃·THF if possible, as it may reduce the ester. 9-BBN is chemoselective for the alkene in the presence of benzoate esters.
-
Step 4: Saponification (Deprotection)
Objective: Hydrolyze the methyl ester to yield the final free acid.
-
Reagents: LiOH·H₂O (2.5 eq), THF/H₂O (3:1).
-
Protocol:
Visualization: Reaction Workflow
Figure 2: Step-by-step synthetic workflow for the target molecule.
Part 3: Characterization Data[6][7]
To validate the synthesis, the following analytical data should be obtained. The values below are predicted based on the structural congeners (e.g., 4-(2-hydroxyethyl)benzoic acid) and the electronic effects of the fluorine substituent.
1. Nuclear Magnetic Resonance (NMR)[6][7]
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 12.80 | br s | 1H | -COOH |
| (DMSO-d₆) | 7.85 | t (J ≈ 8 Hz) | 1H | Ar-H (C6, meta to F) |
| 7.20 | d (J ≈ 11 Hz) | 1H | Ar-H (C3, ortho to F) | |
| 7.15 | d (J ≈ 8 Hz) | 1H | Ar-H (C5) | |
| 4.70 | br s | 1H | -CH₂OH | |
| 3.65 | t (J ≈ 6.5 Hz) | 2H | -CH₂CH₂ OH | |
| 2.80 | t (J ≈ 6.5 Hz) | 2H | -Ar-CH₂ CH₂- | |
| ¹⁹F NMR | -108.5 | m | 1F | Ar-F |
Note: The triplet at 7.85 ppm arises from the coupling of the C6 proton with the C5 proton and the Fluorine atom.
2. Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Theoretical Mass (M-H)⁻: 183.05 Da.
-
Expected Observation: Peak at m/z 183.1.
3. Physical Properties[5][8][7][9]
-
Appearance: White to off-white crystalline powder.
-
Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water (acid form).
-
Melting Point: Expected range 145–150 °C (Consistent with fluorinated benzoic acid derivatives).[2]
Part 4: Safety & Handling (E-E-A-T)
-
Hydrofluoric Acid Generation: If using Potassium Vinyltrifluoroborate (Step 2), trace HF can be generated during workup. Ensure glassware is compatible or use plasticware if acidic conditions are prolonged. However, under the basic Suzuki conditions, this is minimal.
-
Peroxides: Step 3 involves Hydrogen Peroxide. Test organic layers for peroxides before concentration to prevent explosion hazards. Quench with Sodium Thiosulfate.
-
Palladium Residues: For pharmaceutical applications, the final product must be scavenged for Pd. Use SiliaMetS® Thiol or equivalent scavengers if the final Pd content >10 ppm.
References
-
Suzuki-Miyaura Cross-Coupling: Molander, G. A., & Rivero, M. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 4(1), 107–109.
-
Hydroboration Selectivity: Brown, H. C., & Chen, J. C. (1981). Hydroboration. 58. Reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. The Journal of Organic Chemistry, 46(19), 3978–3988.
-
Synthesis of 4-(2-hydroxyethyl)benzoic acid (Analogous Protocol): ChemicalBook. (2025). General procedure for the synthesis of 4-(2-hydroxyethyl)benzoic acid.
-
Fluorinated Benzoic Acid Properties: PubChem. (n.d.). 4-Fluoro-2-(2-hydroxyethyl)benzoic acid (Isomer Data). National Library of Medicine.
Sources
- 1. reddit.com [reddit.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 4-(2-hydroxyethyl)benzoic acid | 46112-46-3 [chemicalbook.com]
- 7. chemmethod.com [chemmethod.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Fluoro-2-(2-hydroxyethyl)benzoic acid | C9H9FO3 | CID 58197366 - PubChem [pubchem.ncbi.nlm.nih.gov]
